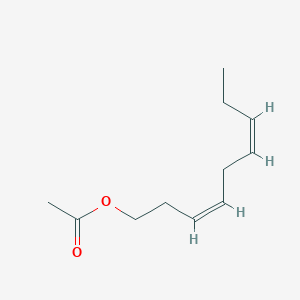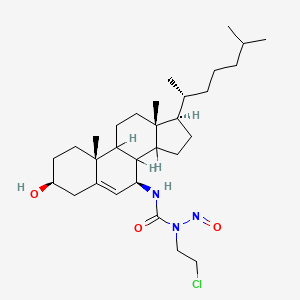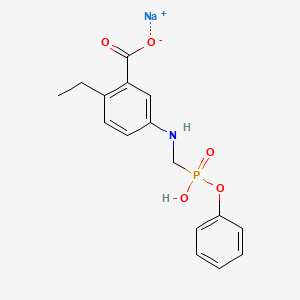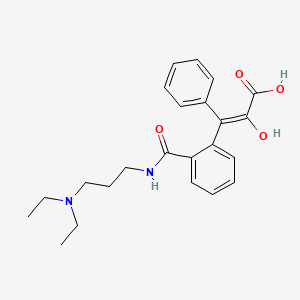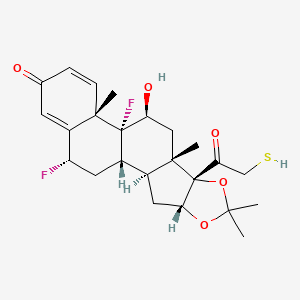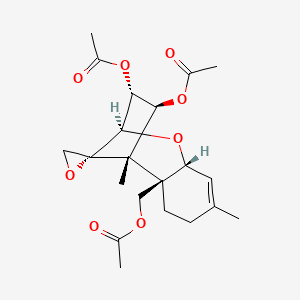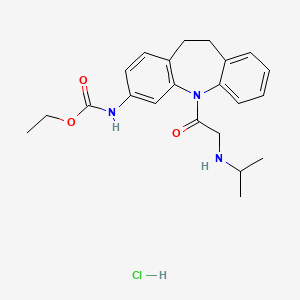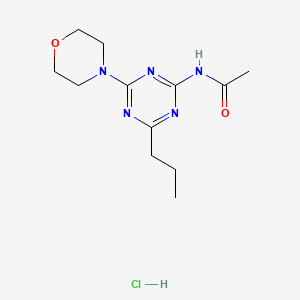
Acetamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a triazine ring, and a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with propylamine to form the propyl-substituted triazine. This intermediate is then reacted with morpholine to introduce the morpholinyl group. The final step involves the acylation of the triazine derivative with acetamide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield different substituted triazines.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Various substituted triazines.
Substitution: Derivatives with different functional groups replacing the acetamide group.
科学的研究の応用
Acetamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-aminophenyl)-: Similar structure but with an amino group instead of the morpholinyl group.
Acetaminophen: Contains a hydroxyphenyl group instead of the triazine and morpholinyl groups.
Uniqueness
The unique combination of the morpholine ring, triazine ring, and propyl group in Acetamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride imparts distinct chemical properties and biological activities
特性
CAS番号 |
128263-42-3 |
|---|---|
分子式 |
C12H20ClN5O2 |
分子量 |
301.77 g/mol |
IUPAC名 |
N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C12H19N5O2.ClH/c1-3-4-10-14-11(13-9(2)18)16-12(15-10)17-5-7-19-8-6-17;/h3-8H2,1-2H3,(H,13,14,15,16,18);1H |
InChIキー |
VLLNECMOSAJZSK-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



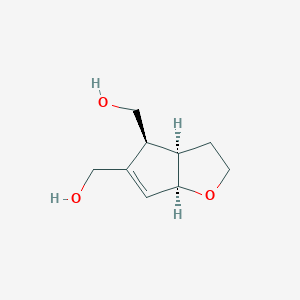

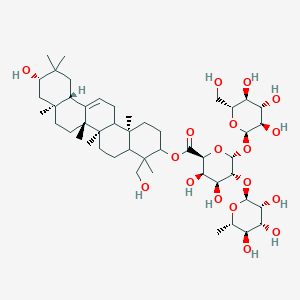
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
